molecular formula C13H18N2O4 B008787 3-(2-Amino-3-tert-butoxy-2-carboxy-3-oxopropyl)pyridine CAS No. 105454-25-9

3-(2-Amino-3-tert-butoxy-2-carboxy-3-oxopropyl)pyridine

Cat. No. B008787
M. Wt: 266.29 g/mol
InChI Key: JLBCSWWZSSVXRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of complex pyridine derivatives often involves multi-step reactions with specific reagents. For compounds structurally related to "3-(2-Amino-3-tert-butoxy-2-carboxy-3-oxopropyl)pyridine," an efficient synthesis route typically starts from readily available starting materials. For instance, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate is synthesized from starting materials demonstrating the utility of these compounds in producing novel chemical entities (Sasaki et al., 2020).

Molecular Structure Analysis

The molecular and crystal structure of related compounds has been characterized using X-ray crystallographic analysis. This method provides insights into the compound's arrangement in space, highlighting intramolecular hydrogen bonding and stabilization mechanisms in the crystal lattice (Çolak et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving pyridine derivatives can lead to the formation of highly functionalized compounds. For instance, reactions can produce macrocyclic inhibitors, showcasing the compound's versatility in chemical synthesis and potential applications in medicinal chemistry (Sasaki et al., 2020).

Physical Properties Analysis

The physical properties of pyridine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and synthesis. These properties are often determined through empirical studies, involving crystallization and subsequent analysis through spectroscopic methods and X-ray diffraction (Çolak et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical entities, stability under various conditions, and potential for further functionalization, are key to understanding the compound's utility in broader chemical synthesis applications. Techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy (IR) are commonly used to elucidate these properties (Ban et al., 2023).

Scientific Research Applications

Catalytic Reactions and Metal Complexes

  • The compound 3,5-di-tert-butylcatechol, which is structurally related to the query compound, reacts with ammonia in pyridine solution, undergoing oxidation to form iminosemiquinone or iminobenzoquinone, leading to the formation of a radical ligand in the presence of Cu(II). This reaction is significant in the study of copper complexes and their magnetic properties (Speier et al., 1996).

Crystallographic Analysis and Molecular Structure

  • A structurally similar compound, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, has been synthesized and characterized using various spectroscopic methods. The crystal and molecular structure of its derivatives have been elucidated, demonstrating the importance of intramolecular hydrogen bonding in stabilizing these structures (Çolak et al., 2021).

Fluorescent Properties and Antimicrobial Activity

  • Fluorescent compounds structurally related to the query compound, such as Furopyridine III, have been synthesized and characterized. These compounds exhibit interesting fluorescent properties and have been evaluated for their antimicrobial potential and antioxidant activity (Ibrahim et al., 2018).

Supramolecular Chemistry

  • Research has also been conducted on the supramolecular arrangement of oxopyrrolidine analogues, influenced by weak intermolecular interactions. These studies provide insights into how bulky substitutions can lead to fascinating supramolecular assemblies, even in the absence of strong hydrogen bond donor-acceptor systems (Samipillai et al., 2016).

Peptide Synthesis

  • The compound has applications in peptide synthesis, where 2-pyridyl esters of N-acyl-amino-acids, which share a structural motif with the query compound, have been used. These esters are particularly useful in solid-phase peptide synthesis and in the synthesis of O-peptides and depsipeptides (Dutta & Morley, 1971).

Photocatalysis

  • The compound's analogues have been used in photoredox-catalyzed amination reactions. This establishes a new pathway for assembling a range of 3-aminochromones under mild conditions, which has broad applications in photocatalyzed protocols (Wang et al., 2022).

Safety And Hazards

There is no specific information available on the safety and hazards of 3-(2-Amino-3-tert-butoxy-2-carboxy-3-oxopropyl)pyridine. However, as with all chemicals, it should be handled with care, following appropriate safety protocols.


Future Directions

The compound and its derivatives have potential applications in the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties2. These could be useful in various fields, including drug delivery and materials science. Further research is needed to explore these possibilities.


properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)7-9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBCSWWZSSVXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid

CAS RN

105454-25-9
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Amino-3-tert-butoxy-2-carboxy-3-oxopropyl)pyridine
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3-(2-Amino-3-tert-butoxy-2-carboxy-3-oxopropyl)pyridine
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3-(2-Amino-3-tert-butoxy-2-carboxy-3-oxopropyl)pyridine
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3-(2-Amino-3-tert-butoxy-2-carboxy-3-oxopropyl)pyridine
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3-(2-Amino-3-tert-butoxy-2-carboxy-3-oxopropyl)pyridine

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